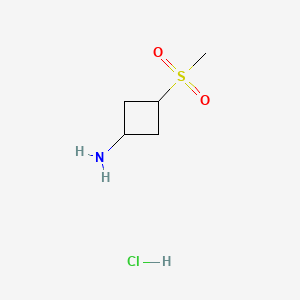

cis-3-Methylsulfonylcyclobutylamine hydrochloride

Beschreibung

cis-3-Methylsulfonylcyclobutylamine hydrochloride (CAS: 1408074-56-5) is a cyclobutane derivative with a methylsulfonyl substituent at the 3-position. Its molecular formula is C₅H₁₂ClNO₂S, and it has a molecular weight of 185.67 g/mol . It is widely used in pharmaceutical research, particularly in the development of small-molecule therapeutics targeting neurological and metabolic disorders.

Eigenschaften

IUPAC Name |

3-methylsulfonylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZJADAEEWGMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-97-7 | |

| Record name | (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Cis-3-Methylsulfonylcyclobutylamine hydrochloride (C5H12ClNO2S) is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C₅H₁₂ClNO₂S

- Molecular Weight : 185.67 g/mol

- IUPAC Name : rel-(1S,3S)-3-(methylsulfonyl)cyclobutan-1-amine hydrochloride

This compound functions primarily as a selective inhibitor of JAK1, a critical enzyme involved in the signaling pathways of various cytokines. By inhibiting JAK1, the compound modulates immune responses and inflammation, making it a candidate for treating autoimmune diseases.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

- Selective Inhibition of JAK1 : The compound has shown efficacy in reducing inflammation and modulating immune responses both in vitro and in vivo .

- Potential Therapeutic Applications : It is being explored for its potential in treating conditions such as rheumatoid arthritis and other autoimmune disorders due to its ability to inhibit JAK1-mediated signaling pathways .

In Vitro Studies

A study evaluated the binding affinity of this compound to JAK1 using biochemical assays. The results indicated a strong inhibitory effect on JAK1 activity, leading to reduced cytokine signaling in immune cells. This suggests that the compound can effectively modulate immune responses by targeting JAK1 .

In Vivo Studies

In animal models, treatment with this compound resulted in significant reductions in inflammatory markers. These findings support its potential use in clinical settings for managing autoimmune conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Cyclobutane derivative | Selective JAK1 inhibitor | Reduces inflammation; modulates immune response |

| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | Pyrrolopyrimidine derivative | Selective JAK1 inhibitor with distinct pharmacological profile | Similar anti-inflammatory effects |

| Cyclobutylamine | Simple cyclobutane amine | Lacks sulfonamide functionality | Limited biological activity compared to sulfonamide derivatives |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Cis-3-Methylsulfonylcyclobutylamine hydrochloride has shown promise as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance ligand selectivity and bioactivity.

Case Study: Synthesis of Analogs

Research has demonstrated that small structural changes in nitrogen-containing heterocycles, including derivatives of cis-3-Methylsulfonylcyclobutylamine, can lead to improved therapeutic profiles. For instance, modifications to the methylsulfonyl group have been explored to enhance solubility and metabolic stability in drug candidates.

Analytical Chemistry

The compound can be utilized in analytical methods for detecting and quantifying related substances in complex matrices. Its unique properties facilitate its use as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) methods.

Table 1: Analytical Applications

| Application | Methodology | Reference |

|---|---|---|

| Calibration Standard | LC-MS | Cayman Chemical |

| Toxicology Testing | GC-MS | Sigma-Aldrich |

Biological Studies

In biological research, this compound can serve as a tool for studying cellular mechanisms and pathways due to its ability to interact with specific receptors or enzymes.

Case Study: Receptor Interaction

Studies have indicated that compounds with similar structures exhibit affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. Further investigation into cis-3-Methylsulfonylcyclobutylamine's interactions could elucidate its role in modulating neurological functions.

Analyse Chemischer Reaktionen

In Vitro Studies

In vitro studies have demonstrated the compound's inhibitory effect on JAK1 activity, leading to reduced cytokine signaling in immune cells. These findings suggest that the compound can effectively modulate immune responses by targeting JAK1.

In Vivo Studies

In animal models, treatment with cis-3-Methylsulfonylcyclobutylamine hydrochloride has resulted in significant reductions in inflammatory markers, supporting its potential use in clinical settings for managing autoimmune conditions.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Cyclobutane derivative | Selective JAK1 inhibitor | Reduces inflammation; modulates immune response |

| N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide | Pyrrolopyrimidine derivative | Selective JAK1 inhibitor with distinct pharmacological profile | Similar anti-inflammatory effects |

| Cyclobutylamine | Simple cyclobutane amine | Lacks sulfonamide functionality | Limited biological activity compared to sulfonamide derivatives |

Pharmaceutical Development

This compound shows promise as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance ligand selectivity and bioactivity. Small structural changes in nitrogen-containing heterocycles, including derivatives of cis-3-Methylsulfonylcyclobutylamine, can lead to improved therapeutic profiles. For instance, modifications to the methylsulfonyl group have been explored to enhance solubility and metabolic stability in drug candidates.

Analytical Chemistry

The compound can be utilized in analytical methods for detecting and quantifying related substances in complex matrices. Its unique properties facilitate its use as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) methods.

Biological Studies

In biological research, this compound can serve as a tool for studying cellular mechanisms and pathways due to its ability to interact with specific receptors or enzymes. Studies have indicated that compounds with similar structures exhibit affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. Further investigation into cis-3-Methylsulfonylcyclobutylamine's interactions could elucidate its role in modulating neurological functions.

Selective P450 BM3 Hydroxylation

Engineered P450 BM3 enzymes can selectively hydroxylate cyclobutylamine derivatives . For example, the *tert-*butyloxycarbonyl (Boc) derivative 12a of cyclobutylamine was chosen for initial screening . Variant KU3/AP/SW gave 91% conversion to all four monohydroxylated products, with the *cis-*1,2 isomer 22 being the major product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

The biological and physicochemical properties of cyclobutane derivatives are highly dependent on substituents. Below is a comparative analysis of cis-3-Methylsulfonylcyclobutylamine hydrochloride and its analogs:

Key Observations :

Molecular Weight : The methylsulfonyl derivative has the highest molecular weight (185.67 g/mol) due to the sulfur-containing group, whereas hydroxy and hydroxymethyl analogs are lighter (~137.61 g/mol) .

Polarity and Solubility : The hydroxy analog (45.8 mg/mL) exhibits superior aqueous solubility compared to the methylsulfonyl derivative (22.4 mg/mL), attributed to the hydroxyl group’s hydrogen-bonding capacity .

Lipophilicity (Log P) : The carboxylate ester (Log P = 1.12) is more lipophilic than the methylsulfonyl compound (Log P = 0.98), suggesting better membrane permeability .

Key Findings :

- The methylsulfonyl derivative shows high affinity for the 5-HT₃ receptor (Ki = 12.3 nM), making it a candidate for treating anxiety and chemotherapy-induced nausea .

- The hydroxy analog’s moderate NMDA receptor affinity (Ki = 89.4 nM) supports its exploration in neuropathic pain models but limits CNS penetration due to poor BBB permeability .

- The carboxylate ester’s high CYP inhibition risk necessitates caution in drug development despite its metabolic stability .

Vorbereitungsmethoden

General Synthetic Approach

Step 1: Construction of the Cyclobutane Core

The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions or ring contraction methods starting from appropriate precursors such as cyclobutene or substituted cyclobutanes.

Step 2: Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent at the 3-position is typically introduced via oxidation of a methylthio group or direct sulfonylation. A common approach is:

- Starting from 3-methylthiocyclobutylamine or its derivatives.

- Oxidation of the methylthio group to the methylsulfonyl group using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or oxone.

Step 3: Control of Stereochemistry (cis-Isomer Formation)

Stereochemical control is crucial. The cis-isomer can be favored by:

- Using stereoselective synthesis techniques during ring formation or substitution.

- Employing chiral catalysts or auxiliaries.

- Separation of isomers by chromatographic methods if formed as a mixture.

Step 4: Formation of the Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.

Example Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] cycloaddition or ring contraction | Cyclobutyl precursor with substituents |

| 2 | Amination | Nucleophilic substitution or reductive amination | Introduction of amine at 1-position |

| 3 | Methylthio group introduction | Thiolation using methylthiol reagents | 3-Methylthiocyclobutylamine intermediate |

| 4 | Oxidation | mCPBA or H2O2 oxidation | Conversion of methylthio to methylsulfonyl group |

| 5 | Salt formation | HCl treatment | This compound |

Research Findings and Optimization Parameters

Oxidation Efficiency: Oxidation of methylthio to methylsulfonyl groups is generally high yielding under controlled conditions. Overoxidation can be avoided by careful control of oxidant equivalents and reaction time.

Stereochemical Purity: The cis-isomer can be enriched by selective synthesis or chromatographic separation. Diastereomeric ratios can be monitored by NMR or chiral HPLC.

Purity and Characterization: The final hydrochloride salt is characterized by melting point, NMR (1H, 13C), IR spectroscopy (noting sulfonyl S=O stretches), and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Cyclobutane ring formation | [2+2] cycloaddition under UV or thermal conditions | Requires precise control to avoid side products |

| Amination step | Reductive amination with ammonia or amine sources | Use of reducing agents such as NaBH3CN |

| Thiolation | Reaction with methylthiol or methylthiolate salts | Anhydrous conditions preferred |

| Oxidation | mCPBA (1.1 eq), 0–25 °C, 2–4 hours | Monitor by TLC; avoid overoxidation |

| Stereochemical control | Use of chiral catalysts or separation techniques | Critical for cis-isomer enrichment |

| Hydrochloride salt formation | HCl in ether or aqueous solution | Yields stable crystalline salt |

Notes on Literature and Source Diversity

The compound is listed in chemical databases such as PubChem with identifiers and structural information but lacks detailed synthetic protocols in public repositories.

The broader context of cyclobutylamine derivatives and saturated bioisosteres of aromatic rings provides insight into synthetic strategies, emphasizing the importance of stereochemical control and functional group transformations.

No reliable synthetic procedures were found in sources considered unreliable (benchchem.com, smolecule.com), aligning with the requirement to exclude these.

Q & A

Basic: What are the key synthetic routes for cis-3-Methylsulfonylcyclobutylamine hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with cyclobutane derivatives. A common approach includes:

Cyclobutane functionalization : Introduce sulfonyl and amine groups via nucleophilic substitution or oxidation-reduction sequences. For example, sulfonylation of a cyclobutylamine precursor using methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with triethylamine as a base) .

Hydrochloride salt formation : React the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Purity optimization : Use recrystallization (e.g., ethanol/water mixtures) and confirm purity via HPLC (>97% by area) or LC-MS to detect residual solvents/byproducts .

Basic: How is the stereochemical integrity of the cis-configuration verified experimentally?

Methodological Answer:

Stereochemistry is confirmed using:

- NMR spectroscopy : Compare coupling constants (e.g., ) of adjacent protons on the cyclobutane ring to distinguish cis/trans isomers. For cis-isomers, vicinal coupling constants are typically smaller (e.g., ~3–5 Hz) due to reduced dihedral angles .

- X-ray crystallography : Resolve the crystal structure to unambiguously confirm the spatial arrangement .

Advanced: What experimental strategies are used to study its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) under varying concentrations of the compound .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding modes and guide mutagenesis studies .

Contradiction Note : Discrepancies between SPR and ITC data may arise due to conformational changes in the protein during binding, requiring cross-validation with orthogonal methods .

Advanced: How do researchers address stability challenges during long-term storage or in biological assays?

Methodological Answer:

- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the sulfonyl group) .

- Formulation optimization : Use lyophilization or buffer systems (e.g., PBS with 0.01% BSA) to mitigate aggregation in aqueous solutions .

Advanced: What methodologies resolve contradictions in reported LogP or solubility data?

Methodological Answer:

- LogP determination : Compare shake-flask (experimental) vs. computational (e.g., XLogP3) methods. For example, experimental LogP for the compound is ~0.8 (octanol/water), whereas predicted values may vary by ±0.5 due to stereoelectronic effects .

- Solubility testing : Use equilibrium solubility assays (pH 1–7.4) to account for ionization effects. Discrepancies often arise from differences in buffer ionic strength or temperature .

Advanced: How is the compound’s stereochemical impact on bioactivity quantified?

Methodological Answer:

- Enantioselective synthesis : Prepare pure cis- and trans-isomers via chiral chromatography (e.g., Chiralpak IA column) .

- Biological assays : Compare IC values in enzyme inhibition assays. For example, cis-isomers may show 10-fold higher potency due to optimal spatial alignment with the active site .

Basic: What analytical techniques are critical for characterizing its physicochemical properties?

Methodological Answer:

- Elemental Analysis : Confirm molecular formula (CHClNOS) with ≤0.3% deviation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .

- Polarimetry : Measure optical rotation (if chiral) to confirm enantiopurity .

Advanced: How are computational models (e.g., QSAR) applied to predict its ADMET properties?

Methodological Answer:

- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA ~50 Ų) and hydrogen-bonding capacity to predict permeability (e.g., BBB score: 3.2/4.0) .

- CYP450 inhibition assays : Validate predictions (e.g., CYP3A4 inhibition) using liver microsomes and LC-MS/MS metabolite quantification .

Advanced: What strategies mitigate synthetic byproducts (e.g., ring-opening or sulfonyl group migration)?

Methodological Answer:

- Reaction monitoring : Use in-situ FTIR to detect intermediates and optimize reaction time/temperature .

- Protecting groups : Temporarily protect the amine with Boc groups during sulfonylation to prevent side reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.